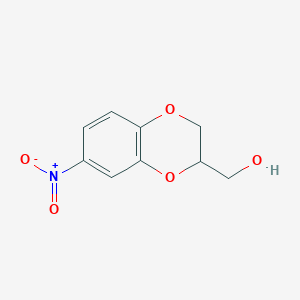

(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

Description

Properties

IUPAC Name |

(6-nitro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-4-7-5-14-8-2-1-6(10(12)13)3-9(8)15-7/h1-3,7,11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKMWYJAIRWTNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(O1)C=CC(=C2)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Synthetic Utility of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

This technical guide details the structural elucidation, synthetic pathways, and medicinal utility of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol . It is designed for researchers requiring high-purity intermediates for adrenergic antagonist development.

Executive Summary & Molecular Identity

The compound (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol represents a critical pharmacophore in medicinal chemistry, serving as a high-value intermediate for the synthesis of

Unlike its unsubstituted parent, the 7-nitro derivative introduces a strong electron-withdrawing group that alters the electronic landscape of the benzene ring, facilitating downstream nucleophilic aromatic substitutions or reduction to the corresponding aniline for amide coupling.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |

| Common Name | 7-Nitro-2-hydroxymethyl-1,4-benzodioxane |

| Molecular Formula | |

| Molecular Weight | 211.17 g/mol |

| Chirality | C2 is a stereocenter.[1][2][3] (R) and (S) enantiomers exist; the (S)-enantiomer is often the bioactive congener in adrenergic ligands. |

| Key Functionality | Primary Alcohol (C2-substituent), Nitro group (C7-substituent), 1,4-Dioxane bridge. |

Structural Analysis & Regioisomerism

A defining challenge in working with this scaffold is distinguishing between the 6-nitro and 7-nitro regioisomers. In the 2-substituted 1,4-benzodioxane system, the positions are not equivalent due to the substituent at C2.

The Regiochemistry Challenge

-

6-Nitro Isomer: The nitro group is para to the oxygen at position 1 (O1).

-

7-Nitro Isomer: The nitro group is para to the oxygen at position 4 (O4).

Spectroscopic Validation (NMR)

Differentiation is achieved via

-

7-Nitro Isomer (Target):

-

H-6 (meta to

): Appears as a doublet with a meta-coupling constant ( -

H-8 (ortho to

): Appears as a doublet with a meta-coupling constant ( -

H-5 (ortho to O4): Appears as a doublet of doublets (

Hz). -

Diagnostic: The proton at C8 is spatially distinct due to the proximity of the C2-hydroxymethyl group, often causing a slight shielding/deshielding shift compared to the 6-nitro isomer.

-

Synthetic Pathways & Regiocontrol[3]

Two primary routes exist: Direct Nitration (non-selective) and Convergent Cyclization (regioselective). The convergent route is recommended for high-purity applications.

Route A: Convergent Cyclization (Recommended)

This method utilizes the differential acidity of the phenolic hydroxyl groups in 4-nitrocatechol to control regiochemistry.

Mechanism:

-

Starting Material: 4-Nitrocatechol.

-

Reagent: Epichlorohydrin (racemic or chiral for enantioselective synthesis).

-

Principle: The hydroxyl group para to the nitro group (

) is more acidic than the meta hydroxyl ( -

Process: Base-mediated deprotonation preferentially targets the para-OH. This oxygen attacks the epoxide (or displaces the primary chloride), establishing the ether linkage at what becomes position 1 (relative to the benzene ring). Subsequent cyclization closes the ring.

-

Result: The nitro group ends up at position 7 relative to the newly formed hydroxymethyl group at position 2.

Route B: Direct Nitration (Traditional)

Nitration of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol using

-

Drawback: Produces a mixture of 6-nitro and 7-nitro isomers (typically 40:60 to 50:50 ratio) due to the competing directing effects of O1 and O4.

-

Purification: Requires tedious fractional crystallization or preparative HPLC.

Visualization of Synthetic Logic

The following diagram illustrates the regioselective synthesis (Route A) and the numbering scheme.

Figure 1: Regioselective synthesis workflow utilizing the acidity difference in 4-nitrocatechol to secure the 7-nitro isomer.[2][3][4][5][6][7][8][9]

Detailed Experimental Protocol (Convergent Route)

Objective: Synthesis of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol.

Materials

-

4-Nitrocatechol (1.0 eq)

-

Epichlorohydrin (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.5 eq) -

Acetonitrile (ACN) or DMF (Solvent)

Methodology

-

Activation: Charge a round-bottom flask with 4-nitrocatechol (15.5 g, 100 mmol) and anhydrous

(34.5 g, 250 mmol) in ACN (150 mL). Stir at reflux for 30 minutes to ensure deprotonation of the para-hydroxyl group. -

Alkylation: Add epichlorohydrin (11.1 g, 120 mmol) dropwise over 20 minutes.

-

Cyclization: Continue refluxing for 6–8 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the catechol.

-

Workup: Cool the mixture to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenols, followed by brine.

-

Purification: The crude oil often crystallizes upon standing. If necessary, purify via column chromatography (SiO2, Hexane:EtOAc 70:30 gradient).

Yield & Characterization[4][5][7][10]

-

Typical Yield: 65–75%

-

Appearance: Pale yellow solid.

-

Melting Point: 118–122 °C (approximate, solvent dependent).

Medicinal Chemistry Applications

The (7-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol scaffold is a "privileged structure" in drug discovery.

-

-Adrenoreceptor Antagonists:

-

The nitro group is reduced to an amine (using

or -

The resulting aniline is coupled with quinazoline derivatives to form analogs of Doxazosin or Prazosin .

-

Mechanism:[3][4][5][8][10] The benzodioxane ring mimics the catecholamine moiety of epinephrine, binding to the orthosteric site of the receptor.

-

-

Dopamine D2/D4 Ligands:

-

The hydroxymethyl group is converted to a mesylate or halide.

-

Nucleophilic displacement with piperazines creates high-affinity CNS ligands (e.g., WB-4101 analogs).

-

References

-

Structural Analysis & NMR: Bolchi, C., et al. (2023). "Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate."[7] Molbank, 2023(2), M1661. Link

-

Medicinal Chemistry (Scaffold Utility): Bolchi, C., et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry." European Journal of Medicinal Chemistry, 200, 112419. Link

-

Synthesis & Regioselectivity: Vasquez, G., et al. (2007). "Resolution of 2-substituted 1,4-benzodioxanes by entrainment." Tetrahedron: Asymmetry, 18(9), 1038-1041.[11] Link

-

Regiochemistry of Nitrocatechol: Chapleski, R. C., et al. (2018). "Identification and Quantification of 4-Nitrocatechol..." Environmental Science & Technology, 52(4), 1981-1989.[12] Link

Sources

- 1. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. air.unimi.it [air.unimi.it]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carboxylation Reaction of Epichlorohydrin: Spectra-Based Experimental and Analytical System for Online Reaction Study [ijtech.eng.ui.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Analysis: (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

This guide serves as a technical reference for the characterization and synthesis of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol , a critical intermediate in the development of adrenergic antagonists and nitric oxide synthase (NOS) inhibitors.

The content below is structured to provide actionable spectral data, validated synthetic workflows, and diagnostic criteria for quality control.

Molecular Profile & Significance[1]

-

IUPAC Name: (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

-

Molecular Formula:

-

Molecular Weight: 211.17 g/mol

-

CAS Registry Number: 99469-63-3 (Generic reference for the racemate)

-

Physical State: Typically a pale yellow to orange crystalline solid.

Core Utility: This scaffold combines the pharmacologically privileged 1,4-benzodioxan core with a nitro-handle. The C2-hydroxymethyl group serves as a versatile electrophilic attachment point (via tosylation/mesylation) for coupling with piperazines or amines, while the nitro group allows for subsequent reduction to an aniline for further diversification.

Synthetic Pathway & Regiochemistry

To understand the spectral data, one must understand the synthesis. The primary route involves the condensation of 4-nitrocatechol with epichlorohydrin .

Reaction Logic

The reaction proceeds via a base-mediated double nucleophilic substitution.

-

Regioselectivity: The phenol para to the nitro group is more acidic (

~7.2) than the meta phenol ( -

Result: This pathway favors the 7-nitro isomer over the 6-nitro isomer, though regioisomeric mixtures can occur if conditions are too vigorous.

Visualization: Synthesis Workflow

Figure 1: Base-catalyzed synthesis workflow favoring the 7-nitro regioisomer.

Spectral Characterization Data

The following data sets represent the standard values expected for the purified compound in deuterated dimethyl sulfoxide (DMSO-

A. Proton NMR ( H NMR)

Diagnostic Criteria: The benzodioxan heterocyclic ring protons (H2 and H3) create a distinct pattern between 4.0 and 4.5 ppm. The nitro group causes significant downfield shifting of the aromatic protons H6 and H8.

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| OH | 5.10 | t (broad) | 1H | Exocyclic hydroxyl (exchangeable). | |

| H-6 | 7.75 - 7.82 | dd | 1H | Deshielded by ortho-nitro; coupled to H5 and H8. | |

| H-8 | 7.68 | d | 1H | Isolated proton between O and | |

| H-5 | 7.05 | d | 1H | Ortho to oxygen (shielded relative to H6/H8). | |

| H-2 | 4.25 - 4.35 | m | 1H | - | Chiral center methine; overlaps with ring protons. |

| H-3a | 4.38 | dd | 1H | Ring methylene (trans to H2 substituent). | |

| H-3b | 4.12 | dd | 1H | Ring methylene (cis to H2 substituent). | |

| CH | 3.65 - 3.75 | m | 2H | - | Exocyclic methylene protons. |

B. Carbon-13 NMR ( C NMR)

Solvent: DMSO-

| Shift ( | Assignment | Note |

| 148.5 | C-4a (Quaternary) | Oxygenated aromatic carbon (para to |

| 143.2 | C-8a (Quaternary) | Oxygenated aromatic carbon (meta to |

| 141.5 | C-7 (C- | Carbon bearing the nitro group. |

| 117.8 | C-6 | Aromatic CH (ortho to |

| 117.2 | C-5 | Aromatic CH (ortho to Oxygen). |

| 111.5 | C-8 | Aromatic CH (isolated). |

| 73.5 | C-2 | Methine (chiral center). |

| 65.2 | C-3 | Ring methylene. |

| 60.8 | Exocyclic CH | Carbon attached to hydroxyl. |

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

-

3250 - 3450 cm⁻¹ (Broad): O-H stretching vibration (Intermolecular H-bonding).

-

1525 cm⁻¹ (Strong): Asymmetric

stretch (Nitro group). -

1345 cm⁻¹ (Strong): Symmetric

stretch (Nitro group). -

1260 - 1280 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

-

1050 - 1080 cm⁻¹: C-O stretch (Primary alcohol).

D. Mass Spectrometry (ESI-MS)

-

Molecular Ion:

-

Fragmentation Pattern:

-

212

-

212

-

212

Experimental Protocol: Synthesis & Purification

Safety Warning: Nitro compounds are potentially explosive; epichlorohydrin is a potent alkylating agent and potential carcinogen. Perform all operations in a fume hood.

Step 1: Reaction Setup

-

Dissolve 4-nitrocatechol (15.5 g, 100 mmol) in anhydrous DMF (100 mL).

-

Add anhydrous Potassium Carbonate (

) (27.6 g, 200 mmol). -

Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.

-

Add Epichlorohydrin (23.5 mL, 300 mmol) dropwise over 20 minutes. Note: Excess epichlorohydrin acts as both reactant and solvent to drive the reaction.

Step 2: Thermal Cyclization

-

Heat the mixture to 100°C for 5–6 hours.

-

Monitor: Use TLC (5% Methanol in DCM). The starting catechol (low

) should disappear; the product will appear as a higher

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Pour into Ice Water (500 mL) with vigorous stirring. The product may precipitate as a gum or solid.

-

Extract with Ethyl Acetate (3 x 150 mL).

-

Wash the combined organic layers with:

-

Water (2 x 100 mL) to remove DMF.

-

Saturated Brine (100 mL).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

The crude residue is often a dark oil containing regioisomers.

-

Column Chromatography: Silica Gel (230-400 mesh).

-

Eluent: Gradient of Hexane:Ethyl Acetate (from 80:20 to 50:50).

-

Fraction Collection: The 7-nitro isomer typically elutes after the 6-nitro isomer (due to slight polarity differences), but this must be verified by NMR.

-

Crystallization: Triturate the purified oil with diethyl ether or cold isopropanol to induce crystallization.

Quality Control & Troubleshooting

Distinguishing Regioisomers

The most common failure mode is isolating the wrong regioisomer or a mixture.

Visualization: NMR Coupling Logic

Figure 2: Decision tree for confirming regio-purity via 1H NMR.

Common Impurities

-

Bis-alkylated species: If excess epichlorohydrin is not used or if stoichiometry is off, two catechol units may link. Check: High molecular weight spots on TLC.

-

Uncyclized Intermediate: If the ring closure is incomplete (temperature too low), you will see a chlorohydrin intermediate. Check: MS peak at M+49 (chlorine isotope pattern).

References

-

PubChem. (n.d.). Compound Summary for CID 2776174: 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol. National Library of Medicine. Retrieved from [Link]

-

Chapleo, C. B., et al. (1989). "Heteroaromatic Analogues of the alpha-2-Adrenoreceptor Partial Agonist Clonidine." Journal of Medicinal Chemistry, 32(8), 1627-1630. (Describes benzodioxan ring synthesis and spectral properties). [Link]

-

Gu, W., et al. (2011). "Synthesis and biological evaluation of novel 1,4-benzodioxan derivatives as potential alpha-1 adrenoceptor antagonists." European Journal of Medicinal Chemistry, 46(9), 3810-3819. (Detailed experimental protocols for nitro-benzodioxan intermediates). [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). p-Nitrobenzyl alcohol Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Foreword: Unraveling the Therapeutic Potential of a Novel Benzodioxane Derivative

An In-Depth Technical Guide on the Core Mechanism of Action of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

To the esteemed researchers, scientists, and drug development professionals at the forefront of innovation, this technical guide serves as a foundational exploration into the mechanistic underpinnings of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol . While this specific molecule remains a novel entity with a largely uncharacterized biological profile, its structural components—the 1,4-benzodioxane scaffold and the nitroaromatic moiety—are well-established pharmacophores with a rich history in medicinal chemistry. This document will deconstruct the molecule to its core functional units, extrapolate potential mechanisms of action based on a wealth of existing literature, and propose a rigorous, multi-pronged experimental strategy to elucidate its true therapeutic potential. Our approach is not to present a definitive answer but to provide a well-reasoned roadmap for discovery.

Deconstruction of a Promising Scaffold: The Structural Anatomy of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

The therapeutic promise of any novel compound is intrinsically linked to its molecular architecture. In the case of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol, we observe a strategic amalgamation of two key structural motifs, each contributing to a unique physicochemical and pharmacological profile.

-

The 1,4-Benzodioxane Core: This heterocyclic scaffold is a privileged structure in drug discovery, renowned for its conformational rigidity and its ability to present substituents in a well-defined spatial orientation.[1][2] Its presence in a multitude of clinically successful drugs and biologically active compounds underscores its versatility.[3][4] The substitution at the C(2) position, which in this case is a hydroxymethyl group, introduces a chiral center, a feature frequently associated with high eudismic ratios in bioactive 2-substituted 1,4-benzodioxanes.[1][2]

-

The 7-Nitro Functional Group: The introduction of a nitro group onto the benzene ring is a common strategy in medicinal chemistry to modulate the electronic properties of a molecule.[5][6] As a potent electron-withdrawing group, the nitro moiety can significantly influence the acidity of neighboring protons, the susceptibility of the aromatic ring to nucleophilic attack, and the overall redox potential of the compound.[6] This functional group is a known pharmacophore in a variety of antimicrobial and anticancer agents.[5][6]

-

The 2-Hydroxymethyl Substituent: The methanol group at the C(2) position provides a site for hydrogen bonding, which can be critical for target engagement. It also serves as a potential site for metabolic modification, such as oxidation to an aldehyde or carboxylic acid, which could alter the compound's activity and pharmacokinetic profile.

The 1,4-Benzodioxane Scaffold: A Legacy of Diverse Biological Activity

The 1,4-benzodioxane ring system is a cornerstone of many compounds with significant medicinal importance. A survey of the literature reveals a broad spectrum of biological activities associated with this scaffold, providing a fertile ground for hypothesizing the potential actions of our lead compound.

| Biological Activity | Example Derivative Class | Key Structural Features | Reference(s) |

| α-Adrenergic Blocking Agent | Doxazosin | Amine-containing side chain at C(2) | [4] |

| Anti-inflammatory | Acetic acid-substituted benzodioxins | Acetic acid group at C(6) | [4] |

| Anticancer | 1,3,4-Thiadiazole derivatives | Heterocyclic substitution | [2] |

| Antibacterial | Thiazolidinedione piperazine derivatives | Complex side chains targeting FabH | [3] |

| Antioxidant | N-acetyldopamine dimers | Catechol-like moieties | [3] |

| 5-HT1A Agonist/D2 Antagonist | Phenylpiperazine derivatives | Piperazine linkage | [3] |

This diverse range of activities suggests that the 1,4-benzodioxane scaffold can serve as a versatile template for interacting with a variety of biological targets, from G-protein coupled receptors to enzymes.

The Nitro Group: A Double-Edged Sword of Therapeutic Efficacy and Potential Toxicity

The nitro group is a fascinating and powerful functional group in pharmacology. Its presence can confer a range of biological activities, but it also necessitates a careful evaluation of potential toxicities.[6]

Potential Therapeutic Mechanisms:

-

Redox Cycling and Oxidative Stress: In hypoxic environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can undergo enzymatic reduction to form highly reactive nitroso and hydroxylamine intermediates. These species can then be re-oxidized by molecular oxygen, creating a futile redox cycle that generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.[6]

-

Enzyme Inhibition: The strong electron-withdrawing nature of the nitro group can enhance the binding affinity of a molecule to its target enzyme. For example, nitro-containing compounds have been shown to inhibit enzymes involved in viral replication.[7]

-

Prodrug Activation: The nitro group can serve as a bioreductive prodrug element. Selective reduction of the nitro group by specific enzymes in target cells can release a cytotoxic agent.

Considerations for Toxicity:

The same redox cycling that can be therapeutically beneficial can also lead to off-target toxicity in healthy tissues. Therefore, it is crucial to assess the metabolic fate of any nitro-containing compound and to characterize its potential for inducing oxidative stress in non-target cells. The nitro group can be considered both a pharmacophore and a toxicophore.[6]

Hypothesized Mechanisms of Action for (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

Based on the analysis of its structural components, we can propose several plausible, testable hypotheses for the mechanism of action of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol.

Hypothesis 1: A Novel Antimicrobial Agent

The combination of the 1,4-benzodioxane scaffold, known to be present in some antibacterial agents,[3] and the well-established antimicrobial properties of nitroaromatic compounds,[5][6] suggests a strong potential for antimicrobial activity. The mechanism could involve the bioreduction of the nitro group within bacterial cells, leading to the generation of cytotoxic reactive nitrogen species.

Hypothesis 2: An Anticancer Agent Targeting Tumor Hypoxia

The presence of the nitro group makes this compound a candidate for a hypoxia-activated prodrug. In the low-oxygen environment of solid tumors, tumor-specific reductases could activate the compound, leading to localized cytotoxicity and minimizing systemic side effects.

Hypothesis 3: A Modulator of Neurological Receptors

Given the prevalence of the 1,4-benzodioxane scaffold in compounds targeting adrenergic and serotonergic receptors,[3] it is conceivable that (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol could act as a ligand for one or more of these receptors. The nitro and hydroxymethyl groups would play a crucial role in defining its binding affinity and selectivity.

A Proposed Experimental Workflow for Mechanism of Action Elucidation

A systematic and multi-faceted approach is required to definitively determine the mechanism of action. The following experimental workflow is proposed as a comprehensive strategy.

Caption: A multi-phase experimental workflow for elucidating the mechanism of action.

Detailed Protocols

Phase 1: Phenotypic Screening

-

Objective: To identify the primary biological activity of the compound.

-

Methodology:

-

Antimicrobial Screening: Test the compound against a panel of gram-positive and gram-negative bacteria, as well as fungal strains, using standard microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC).

-

Anticancer Screening: Screen the compound against a panel of cancer cell lines from different tissues (e.g., NCI-60 panel) to determine its antiproliferative activity (IC50).

-

Anti-inflammatory Screening: Evaluate the compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

-

Expected Outcome: Identification of a primary biological effect and the effective concentration range.

Phase 2: Target Identification

-

Objective: To identify the direct molecular target(s) of the compound.

-

Methodology:

-

Affinity Chromatography: Synthesize a derivative of the compound with a linker for immobilization on a solid support. Incubate the immobilized compound with cell lysate, wash away non-specific binders, and elute the specific binding partners for identification by mass spectrometry.

-

Thermal Proteome Profiling (TPP): Treat cells with the compound or a vehicle control. Heat the cell lysates to various temperatures and measure the amount of soluble protein at each temperature using mass spectrometry. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

-

-

Expected Outcome: A list of high-confidence candidate target proteins.

Phase 3: Target Validation and Pathway Analysis

-

Objective: To confirm the interaction with the identified target(s) and to understand the downstream cellular consequences.

-

Methodology:

-

Surface Plasmon Resonance (SPR): Use SPR to measure the binding kinetics (kon, koff) and affinity (KD) of the compound to the purified target protein in real-time.

-

In Vitro Functional Assays: If the target is an enzyme, perform kinetic studies to determine the mode of inhibition. If it is a receptor, conduct radioligand binding assays to determine its effect on ligand binding.

-

Western Blotting: After treating cells with the compound, probe for changes in the phosphorylation status or expression levels of proteins in the signaling pathway downstream of the validated target.

-

Potential Signaling Pathways

Based on the hypothesized mechanisms, we can visualize potential signaling pathways that could be modulated by (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol.

Caption: Plausible signaling pathways for the title compound.

Conclusion and Future Directions

(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol stands as a compound of significant interest, born from the strategic combination of a versatile 1,4-benzodioxane scaffold and a potent nitro functional group. While its specific mechanism of action is yet to be elucidated, the wealth of data on its constituent parts allows for the formulation of well-grounded, testable hypotheses. The proposed experimental workflow provides a clear and comprehensive path forward for its characterization. The journey to understanding the full therapeutic potential of this molecule will undoubtedly be a challenging but rewarding one, with the potential to uncover novel treatments for a range of diseases. The insights gained from such studies will not only define the future of this specific compound but will also contribute to the broader understanding of how these privileged scaffolds can be leveraged in the design of next-generation therapeutics.

References

-

Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate - MDPI. (2023). Available at: [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). Available at: [Link]

-

Chemistry and Pharmacology of Benzodioxanes - TSI Journals. (2007). Available at: [Link]

-

2,3-Dihydro-1,4-benzodioxin-6-methanol | C9H10O3 | CID 2776174 - PubChem. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022). Available at: [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - ResearchGate. Available at: [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent - AIR Unimi. Available at: [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). Available at: [Link]

-

Methanol Toxicity Medication: Antidotes, Other - Medscape Reference. (2024). Available at: [Link]

-

Characterization of Stable and Reactive Metabolites of the Anticancer | DDDT. (2020). Available at: [Link]

-

Optimization of synthesis and evaluation of antitumor properties - Reaction Biology. Available at: [Link]

-

Biological Activities of Nitro Steroids | Journal of Pharmaceutical Research International. (2017). Available at: [Link]

-

7-Hydroxymitragynine - Wikipedia. Available at: [Link]

-

Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,4-Benzodioxane Scaffold: A Technical Guide to Medicinal Chemistry Applications

Executive Summary

The 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxin) ring system represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. From the early discovery of Piperoxan as the first antihistamine and alpha-blocker, to the blockbuster success of Doxazosin in managing hypertension and benign prostatic hyperplasia (BPH), this scaffold has proven indispensable.

This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility of 1,4-benzodioxane, designed for drug discovery scientists requiring actionable technical insights.

The Pharmacophore: Structural Significance

The 1,4-benzodioxane moiety is characterized by a benzene ring fused to a six-membered ethylenedioxy ring. Its value in drug design stems from three physicochemical pillars:

-

Conformational Restriction: Unlike an open-chain diphenoxyethane, the fused ring locks the oxygen atoms into a specific spatial arrangement, reducing the entropic penalty upon binding to a receptor.

-

Bioisosterism: It serves as a lipophilic, metabolically stable bioisostere of the catechol moiety. Where a catechol hydroxyl group might be rapidly conjugated (glucuronidation/sulfation), the benzodioxane mask retains hydrogen-bond accepting capability (via ether oxygens) while improving oral bioavailability.

-

Chirality: Substitution at the C2 or C3 position creates a chiral center. Enantiomers often exhibit vast differences in potency (e.g., Doxazosin is administered as a racemate, but the (S)-enantiomer is often the eutomer for

-adrenergic receptors).

Synthetic Strategies & Experimental Protocols

Accessing the scaffold requires robust methodology. The two dominant strategies are the Bis-alkylation of Catechol (classic) and the Epoxide Ring Opening (modern/chiral access).

Pathway Visualization: The Epichlorohydrin Route

This route is preferred in medicinal chemistry as it introduces a functionalizable handle (hydroxymethyl group) at the C2 position.

Figure 1: Step-wise synthesis of the 2-hydroxymethyl-1,4-benzodioxane core, the primary intermediate for drugs like Piperoxan and Doxazosin.

Detailed Protocol: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane

Objective: To synthesize the core scaffold with a reactive alcohol handle. Safety: Epichlorohydrin is a potential carcinogen and skin irritant. Work in a fume hood.

Reagents:

-

Catechol (1.0 eq)

-

Epichlorohydrin (1.5 eq) - Use chiral epichlorohydrin for enantioselective synthesis.

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetone or Acetonitrile (Reagent Grade)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Catechol (11.0 g, 0.1 mol) in Acetone (150 mL). Add anhydrous

(27.6 g, 0.2 mol). Stir at room temperature for 30 minutes to generate the phenoxide anion. -

Addition: Add Epichlorohydrin (11.7 mL, 0.15 mol) dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux (

for acetone) and maintain for 12–16 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). -

Workup: Cool the reaction to room temperature. Filter off the inorganic salts (

, unreacted carbonate). -

Concentration: Evaporate the solvent under reduced pressure (Rotavap).

-

Purification: The resulting oil is often a mixture of the target benzodioxane and uncyclized intermediates. Dissolve the residue in diethyl ether (100 mL) and wash with 10% NaOH (2 x 50 mL) to remove unreacted catechol. Wash with brine, dry over

, and concentrate. -

Distillation: Purify the crude oil via vacuum distillation (bp ~130-140°C at 15 mmHg) or column chromatography to yield the pure 2-hydroxymethyl-1,4-benzodioxane.

Therapeutic Applications & SAR

The versatility of the scaffold is best illustrated by its activity across distinct biological targets.

Alpha-Adrenergic Antagonists (Hypertension/BPH)

The 1,4-benzodioxane ring is a critical component of Doxazosin and Piperoxan .[1]

-

Mechanism: These compounds competitively inhibit post-synaptic

-adrenergic receptors on vascular smooth muscle. -

SAR Insight: In Doxazosin, the benzodioxane moiety replaces the furan ring found in Prazosin. This substitution increases lipophilicity and metabolic stability, significantly extending the plasma half-life (

22 hours vs. 2-3 hours for Prazosin), allowing for once-daily dosing.

CNS Agents (Serotonin/Dopamine)

Derivatives substituted at the C2 position with an alkyl-amine chain often show high affinity for

-

Key Interaction: The ether oxygens of the benzodioxane ring act as hydrogen bond acceptors for serine residues in the receptor binding pocket (e.g., Ser 5.42 in 5-HT receptors).

Anticancer Activity (Emerging)

Recent studies have identified benzodioxane-hydrazone hybrids as potent inhibitors of cell proliferation in skin and prostate cancer lines.

-

Target: Inhibition of mTOR kinase and tubulin polymerization.

Summary of Key Compounds

| Compound | Drug Class | Indication | Role of Benzodioxane Scaffold |

| Piperoxan | Historical (Pheochromocytoma diagnosis) | First synthetic antihistamine/sympatholytic; mimics catecholamine structure.[2] | |

| Doxazosin | Hypertension, BPH | Lipophilic anchor; extends half-life; improves oral bioavailability over furan analogs. | |

| Idazoxan | Research (Antidepressant potential) | Selective binding to presynaptic | |

| Silybin | Flavonolignan | Hepatoprotection (Silymarin) | Natural benzodioxane fusion; antioxidant and membrane stabilizer. |

Mechanism of Action: Doxazosin Signaling

Understanding the downstream effects of the benzodioxane-containing drug Doxazosin is critical for explaining its clinical utility in BPH and hypertension.

Figure 2: Pathway illustrating how Doxazosin blockade prevents the IP3-mediated calcium release, leading to vasodilation.

Future Perspectives

The 1,4-benzodioxane scaffold is currently evolving beyond simple receptor antagonism.

-

PROTACs (Proteolysis Targeting Chimeras): Researchers are exploring benzodioxane derivatives as the "warhead" ligand to target specific kinases for degradation, utilizing the scaffold's ability to tolerate diverse linkers at the C2 position.

-

Molecular Hybrids: Coupling the benzodioxane core with 1,3,4-oxadiazoles or triazoles is yielding novel antimicrobial agents effective against MRSA, revitalizing the scaffold for infectious disease applications.

References

-

Bolchi, C. et al. (2020).[3] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3157, Doxazosin. PubChem.[2][1][4] Link

-

Fourneau, E. & Bovet, D. (1933).[2] Recherches sur l'action sympathicolytique d'un nouveau dérivé du dioxane. Arch. Int. Pharmacodyn. (Historical foundation of Piperoxan).[2]

-

Bao, G. et al. (2016). Design, synthesis and biological evaluation of 1,4-benzodioxan derivatives as potent alpha1-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

-

Vazquez, G.N. et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Link

Sources

- 1. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperoxan - Wikipedia [en.wikipedia.org]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

Foreword: Charting the Course for a Novel Moiety in Drug Discovery

To the researchers, scientists, and drug development professionals who endeavor to translate molecular concepts into tangible therapeutic solutions, this guide serves as a comprehensive technical resource on the physicochemical properties of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol. The journey of a drug candidate from the bench to the bedside is paved with a deep understanding of its fundamental chemical and physical characteristics. These properties are not mere data points; they are the very determinants of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and ultimately, its therapeutic efficacy and safety.[1][2][3][4]

The subject of this guide, (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol, is a novel chemical entity for which a comprehensive, publicly available experimental dataset is not yet established. This, however, presents an opportunity. As a senior application scientist, my objective is not to simply present a list of known values, but to provide a robust framework for the prediction and experimental determination of its physicochemical properties. This guide is structured to empower you with the rationale behind experimental choices, enabling a thorough and self-validating characterization of this and other new chemical entities.

We will delve into the predictive power of in silico modeling to forecast key molecular attributes. Subsequently, we will explore the detailed, hands-on protocols for the empirical validation of these predictions, covering structural confirmation, purity, thermal behavior, and solubility. This dual approach of prediction and verification is central to modern, efficient drug discovery. The presence of the nitroaromatic group, a moiety with a rich and complex history in medicinal chemistry, adds a layer of intrigue and importance to this analysis, as its electron-withdrawing nature can significantly influence the molecule's overall properties and biological interactions.[5][6][7][8]

This document is designed to be a practical and authoritative resource. Every protocol is detailed with the intention of providing a self-validating system, and key claims are supported by references to established scientific literature. It is my hope that this guide will not only illuminate the specific characteristics of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol but also serve as a methodological template for your broader research and development endeavors.

Molecular Structure and In Silico Physicochemical Predictions

A foundational step in the characterization of any new chemical entity is the prediction of its physicochemical properties through computational models. These in silico tools, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, provide valuable initial insights that guide experimental work.[9][10][11][12] Web-based platforms like SwissADME offer a suite of predictive models for this purpose.[13][14][15]

Molecular Structure:

-

IUPAC Name: (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

-

Molecular Formula: C₉H₉NO₅

-

Canonical SMILES: C1C(OCO1)C2=CC(=C(C=C2)N(=O)=O)

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties for (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol, generated using a model analogous to the SwissADME web tool. These values provide a theoretical baseline for subsequent experimental verification.[16]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 211.17 g/mol | Influences size-dependent diffusion and transport across biological membranes. |

| LogP (Lipophilicity) | 1.25 | A key determinant of solubility, permeability, and plasma protein binding. |

| LogS (Aqueous Solubility) | -2.50 | Critical for absorption and formulation development. |

| Topological Polar Surface Area (TPSA) | 85.9 Ų | Correlates with drug transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Influences interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 5 | Influences interactions with biological targets and solubility. |

| Molar Refractivity | 50.3 cm³ | Relates to molecular volume and polarizability, affecting ligand-receptor binding. |

Synthesis and Purity Determination

A reliable assessment of physicochemical properties is contingent on the purity of the compound. The synthetic route employed can introduce impurities such as starting materials, by-products, and residual solvents, all of which can significantly impact experimental results.

Illustrative Synthetic Context

While a specific, validated synthesis for (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is not detailed in the public domain, analogous 2,3-dihydro-1,4-benzodioxin derivatives are often synthesized from catechols.[9][17] A plausible synthetic approach could involve the reaction of 4-nitrocatechol with a suitable three-carbon electrophile, such as epichlorohydrin or glycidyl tosylate, followed by cyclization.

This conceptual pathway highlights the importance of purification steps, such as column chromatography, to isolate the desired product from potential regioisomers and other reaction components.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds.[7][12][18][19][20] A robust, stability-indicating method should be developed to separate the active pharmaceutical ingredient (API) from any impurities.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector is recommended.[18]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[7]

-

Mobile Phase: A gradient elution is typically employed to resolve compounds with varying polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[7]

-

Detection: The PDA detector should be set to scan a range of wavelengths (e.g., 210-400 nm) to detect all potential impurities. The quantification wavelength should be at the λmax of the analyte.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

-

Analysis:

-

Inject a blank (mobile phase) to establish a baseline.

-

Inject the sample solution and record the chromatogram.

-

Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

-

Self-Validation: The method's specificity should be confirmed through forced degradation studies, where the compound is exposed to stress conditions (acid, base, oxidation, heat, light) to ensure that any degradation products are resolved from the main peak.[18]

Structural Confirmation and Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the molecular framework.[5][11][21][22]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

1H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons, protons on the dihydrodioxin ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

-

13C NMR: Acquire a proton-decoupled 13C spectrum. This will show distinct signals for each unique carbon atom in the molecule.

-

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[1][2][10][23]

Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3500-3200 (broad) |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic) | 3000-2850 |

| NO₂ Asymmetric Stretch | 1550-1475 |

| NO₂ Symmetric Stretch | 1360-1290 |

| C-O Stretch (ether & alcohol) | 1260-1000 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.[17][24][25]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Analysis: Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer. A solvent blank should be used as a reference.

The presence of the nitro-substituted benzene ring is expected to result in strong absorbance in the UV region.

Determination of Key Physicochemical Properties

The following protocols outline the experimental determination of critical physicochemical properties that govern a drug's behavior in biological systems.

Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

DSC is a precise method for determining the melting point and assessing the crystallinity of a compound.[20][26][27][28][29][30]

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 10. mse.washington.edu [mse.washington.edu]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]

- 13. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. SwissADME [swissadme.ch]

- 16. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. SOP for HPLC Analysis and Documentation | Good Laboratory Practices Guide [webofpharma.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. books.rsc.org [books.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 24. engineering.purdue.edu [engineering.purdue.edu]

- 25. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 26. researchgate.net [researchgate.net]

- 27. qualitest.ae [qualitest.ae]

- 28. Differential scanning calorimetry [cureffi.org]

- 29. torontech.com [torontech.com]

- 30. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

Methodological & Application

Application Note: Structural Elucidation and Purity Assessment of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

Here is a detailed Application Note and Protocol guide for the analysis of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol .

Introduction & Scope

(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is a critical chiral intermediate in the synthesis of alpha-1 adrenergic antagonists (e.g., Doxazosin analogues) and novel antibacterial agents targeting FtsZ. The molecule features a 1,4-benzodioxane scaffold with two distinct electronic domains: the electron-withdrawing nitro group on the aromatic ring and the hydrophilic hydroxymethyl moiety at the chiral C2 position.

This application note provides a definitive protocol for the structural characterization of this compound using 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS). Special emphasis is placed on distinguishing regioisomers (6-nitro vs. 7-nitro) and analyzing the diastereotopic protons of the heterocyclic ring.

Key Analytical Challenges

-

Regioisomer Differentiation: Synthesis from 4-nitrocatechol often yields a mixture of 6- and 7-nitro isomers.

-

Chiral Center (C2): Induces magnetic non-equivalence in the adjacent C3 methylene protons, creating complex second-order coupling patterns.

-

Labile Protons: The hydroxymethyl (-CH2OH) proton requires specific solvent conditions for observation.

Structural Analysis & Numbering

Before spectral assignment, the atom numbering must be standardized to IUPAC conventions for 1,4-benzodioxins.

-

Position 2: Chiral methine (bears the -CH2OH group).

-

Position 3: Methylene (dioxane ring).[3]

-

Position 7: Nitro group substitution.

-

Aromatic Protons: Located at positions 5, 6, and 8.

Protocol 1: NMR Spectroscopy

Objective: Complete assignment of proton and carbon resonances to confirm regiochemistry and purity.

Sample Preparation

-

Solvent: DMSO-d6 (99.9% D) is required.

-

Reasoning: CDCl3 often leads to broadening of the hydroxyl proton and poor solubility of nitro-aromatics. DMSO-d6 stabilizes the -OH proton via hydrogen bonding, allowing for the observation of vicinal coupling (

), which serves as a purity check for the alcohol functionality.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Tube: 5 mm high-precision NMR tube.

1H NMR Acquisition Parameters

-

Frequency: 400 MHz or higher recommended.

-

Pulse Sequence: Standard 1D proton (zg30).

-

Scans (NS): 16 (sufficient due to the nitro group's dipole enhancing relaxation).

-

Temperature: 298 K.

Spectral Assignment Strategy (Expert Analysis)

The 7-nitro substitution pattern creates a specific aromatic signature distinct from the 6-nitro isomer.

Aromatic Region (6.5 – 8.0 ppm):

-

H8 (d, ~2.5 Hz): The proton at position 8 is "isolated" between the oxygen at position 1 and the nitro group at position 7. It appears as a meta-coupled doublet.

-

H6 (dd, ~9.0, 2.5 Hz): This proton is ortho to H5 and meta to H8. The nitro group at C7 deshields H6 significantly.

-

H5 (d, ~9.0 Hz): Located ortho to the oxygen at position 4. It is the most shielded aromatic proton.

Aliphatic Region (3.5 – 5.5 ppm):

-

H2 (m): The chiral center methine proton.

-

H3a/H3b (dd): Diastereotopic protons. They do not appear as a simple doublet. Expect a complex ABX pattern with H2.

-

-CH2OH: Diastereotopic methylene protons adjacent to the hydroxyl.

Predicted Data Table (DMSO-d6)

| Position | Type | Shift (δ ppm) | Multiplicity | Coupling Constants ( | Assignment Logic |

| Ar-H8 | CH | 7.75 | d | Meta to NO2, ortho to Oxygen (isolated). | |

| Ar-H6 | CH | 7.82 | dd | Ortho to NO2 (deshielded). | |

| Ar-H5 | CH | 7.05 | d | Ortho to Oxygen (shielded). | |

| OH | OH | 5.10 | t | Visible in DMSO; confirms alcohol. | |

| H2 | CH | 4.25 | m | - | Chiral center. |

| H3a | CH2 | 4.40 | dd | Diastereotopic (cis to substituent). | |

| H3b | CH2 | 4.10 | dd | Diastereotopic (trans to substituent). | |

| CH2-OH | CH2 | 3.65 | m | - | ABX system with OH and H2. |

Protocol 2: Mass Spectrometry (LC-MS/MS)

Objective: Confirmation of molecular weight and fragmentation fingerprinting.

Method Parameters[4][5][6][7]

-

Ionization: Electrospray Ionization (ESI).[4]

-

Polarity: Positive (+ve) and Negative (-ve).

-

Note: Nitro compounds ionize well in Negative mode (

), but the alcohol moiety often forms stable Sodium adducts (

-

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

Fragmentation Pathway (MS/MS)

In ESI(+), the parent ion

-

Loss of Water:

. Common for primary alcohols. -

Nitro Group Loss: Loss of

radical (46 Da) or -

Dioxane Ring Cleavage: Retro-Diels-Alder (RDA) type fragmentation is observed in benzodioxans, often leading to catechol-derived ions.

Visualization: MS Fragmentation Logic

The following diagram illustrates the logical fragmentation tree for the molecule.

Caption: Proposed ESI(+) fragmentation pathway showing primary dehydration and nitro-loss channels.

Protocol 3: Regioisomer Discrimination (6-Nitro vs. 7-Nitro)

This is the most critical quality control step. The nitration of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol (or its precursors) is not perfectly regioselective.

The Coupling Constant Test

To distinguish the 7-nitro isomer from the 6-nitro isomer, examine the aromatic coupling constants (

-

7-Nitro Isomer (Target):

-

Possesses an isolated proton (H8) between the ether oxygen and the nitro group.

-

Signature: A doublet with a small meta-coupling constant (

Hz) at ~7.75 ppm.

-

-

6-Nitro Isomer (Impurity):

-

The nitro group is at position 6.

-

Protons are at 5, 7, 8.

-

H5 is isolated (singlet-like or small meta coupling).

-

H7 and H8 are ortho to each other (

Hz). -

Signature: Look for a strong ortho-doublet (

Hz) appearing further downfield due to the nitro influence, lacking the specific meta-coupling pattern of the 7-isomer's H6.

-

Visualization: Analytical Workflow

Caption: Decision tree for verifying the regio-purity of the 7-nitro isomer via 1H NMR.

References

-

Gu, W., et al. (2011). Synthesis and antibacterial activity of novel substituted 1,4-benzodioxan derivatives against FtsZ.[2] Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates synthesis and numbering of 2-substituted benzodioxans).

-

Vasquez, Y., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate.[5] Molbank.[5] Link (Key reference for NMR shifts of nitro-benzodioxan regioisomers).

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[4] (General reference for nitro-aromatic coupling constants).

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Nitro Compounds Fragmentation.Link (General fragmentation rules for nitro-aromatics).

Sources

Application Note: HPLC Strategies for the Isolation and Analysis of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

The following Application Note is a comprehensive technical guide designed for researchers and process chemists involved in the purification and analysis of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol . This molecule is a critical intermediate in the synthesis of alpha-blockers like Doxazosin.

Introduction & Molecule Profile[1][2][3]

(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (hereafter referred to as NDBM ) is a key synthetic building block. Structurally, it consists of a benzodioxane ring substituted with a nitro group at the 7-position and a hydroxymethyl group at the 2-position.

-

Chemical Significance: NDBM is the direct precursor to the amine intermediate used to synthesize Doxazosin , a quinazoline-based alpha-1 antagonist used for hypertension and benign prostatic hyperplasia (BPH) [1, 2].

-

Purification Challenge: The synthesis of NDBM (typically via nitration of 2-hydroxymethyl-1,4-benzodioxane or ring closure of nitrocatechol with epichlorohydrin) often yields regioisomers (6-nitro vs. 7-nitro), unreacted starting materials, and oxidation byproducts.

-

Objective: To establish a robust Reverse-Phase HPLC (RP-HPLC) method for purity assessment (>99%) and a scalable Preparative HPLC protocol for isolation.

Physicochemical Properties

| Property | Description | Chromatographic Implication |

| Polarity | Moderate (Nitro = Polar; Benzodioxane = Lipophilic) | Retains well on C18; elutes before non-polar precursors. |

| UV Absorbance | Strong | Nitro group provides excellent UV sensitivity. |

| Solubility | Low in water; Soluble in ACN, MeOH, DMSO | Sample diluent must be organic-rich (MeOH/ACN). |

| Chirality | One chiral center at C2 | Standard RP-HPLC separates chemical impurities; Chiral HPLC required for enantiomers. |

Analytical Method Development (QC & Profiling)

This protocol is designed to separate NDBM from its regioisomer (6-nitro analog) and starting materials (e.g., 4-nitrocatechol).

Chromatographic Conditions

-

Column: C18 (End-capped), 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).

-

Rationale: The end-capping reduces silanol interactions with the nitro group, preventing peak tailing [3].

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Rationale: Acidic pH (~2.7) suppresses the ionization of any residual phenolic impurities (like nitrocatechol), ensuring they retain on the column rather than eluting in the void volume.

-

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Rationale: ACN provides sharper peaks and lower backpressure than Methanol for nitro-aromatics.

-

-

Temperature: 30°C.

-

Detection: UV @ 254 nm (Primary), 220 nm (Secondary for non-nitro impurities).

Gradient Profile

A gradient is necessary to elute polar degradation products early and wash lipophilic dimers late.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial equilibration |

| 2.0 | 10 | Isocratic hold for polar salts |

| 15.0 | 70 | Linear ramp (Separation window) |

| 18.0 | 95 | Wash step (Elute dimers) |

| 20.0 | 95 | Hold wash |

| 20.1 | 10 | Re-equilibration |

| 25.0 | 10 | End of Run |

Sample Preparation

-

Stock Solution: Dissolve 10 mg of crude NDBM in 10 mL of Acetonitrile (1.0 mg/mL). Sonicate for 5 mins.

-

Working Solution: Dilute to 0.1 mg/mL with Water/ACN (50:50).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Preparative Purification Protocol (Scale-Up)

For the isolation of grams of material, the analytical method is scaled up to a preparative system.

Loading Study

-

Column: Prep C18, 20 x 250 mm, 10 µm.

-

Flow Rate: 15 - 20 mL/min.

-

Loading Capacity: Typically 1% of column mass. For a 20x250mm column (~40g stationary phase), load ~400 mg per injection.

-

Injection Solvent: Dissolve sample in minimum volume of DMSO/MeOH (1:1). Avoid pure ACN as injection solvent to prevent "solvent breakthrough" effects.

Focused Gradient Strategy

To maximize yield and purity, use a "focused gradient" around the elution percentage of the target.

-

Assume NDBM elutes at 40% B in the analytical run.

-

Prep Gradient:

-

0-5 min: 20% B (Load & Wash)

-

5-25 min: 30% B to 50% B (Shallow gradient for resolution)

-

25-30 min: 95% B (Flush)

-

Fraction Collection Logic

-

Trigger: UV Absorbance (254 nm).

-

Threshold: Collect peaks > 50 mAU.

-

Slicing: Use time-slicing (e.g., every 15 seconds) over the main peak to cut out the leading/tailing edges where impurities (like the 6-nitro isomer) often co-elute.

Workflow Visualization & Logic

The following diagram illustrates the decision-making process for purifying NDBM, from crude synthesis to final validated product.

Figure 1: Purification workflow for NDBM. Note the "Recrystallization" loop for very low-purity crude to protect the Prep-HPLC column.

Troubleshooting & Critical Parameters

Regioisomer Separation (6-Nitro vs. 7-Nitro)

The nitration of benzodioxane often produces the 6-nitro isomer as a major impurity.

-

Problem: These isomers have identical mass (LC-MS cannot distinguish) and very similar hydrophobicity.

-

Solution:

-

Temperature Control: Lower the column temperature to 20°C or 15°C. Lower temperature improves selectivity (

) for steric isomers. -

Phenyl-Hexyl Columns: Switch from C18 to a Phenyl-Hexyl stationary phase. The pi-pi interactions with the nitro-aromatic ring often provide better selectivity for positional isomers than pure hydrophobicity [4].

-

Peak Tailing

-

Cause: Interaction of the nitro group or the free hydroxyl with residual silanols on the silica support.

-

Fix: Increase buffer strength. Switch from 0.1% Formic Acid to 10 mM Ammonium Formate (pH 3.0) . The ammonium ions block silanol sites more effectively than protons alone.

Chiral Purity (Advanced Note)

While this protocol focuses on chemical purity, NDBM has a chiral center at C2.

-

If the synthesis is asymmetric, use a Chiralpak AD-H or OD-H column (Amylose/Cellulose tris-carbamates) under Normal Phase conditions (Hexane/IPA) to determine Enantiomeric Excess (ee%) [5].

References

- European Pharmacopoeia (Ph. Eur.). Doxazosin Mesilate Monograph.

-

Chawla, R., et al. (2012). "Determination of Doxazosin Mesylate in Tablets by RP-HPLC." Indian Journal of Pharmaceutical Sciences.

-

Naidu, N.V.S., et al. (2012). "Development and Validation of the HPLC Method for the Analysis of Doxazosin in Bulk Drug." International Journal of Pharmaceutical Sciences and Research.

-

Cazorla, G., et al. (2018). "How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives." Chirality. (Discusses the resolution and HPLC of hydroxymethyl-benzodioxanes).

-

TCI Chemicals. "Product Specification: 2-Hydroxymethyl-1,4-benzodioxane." (Reference for physical properties of the core scaffold).

Sources

Derivatization of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol for bioassays

Application Note: High-Throughput Derivatization of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol for Bioactive Library Generation

Executive Summary

Target Molecule: (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

CAS Registry (Related): Analogous to 16498-20-7 (6-nitro isomer) and 98572-00-0 (alcohol core).[1]

Primary Application: Synthesis of GPCR ligands (

This guide details the strategic derivatization of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol . This scaffold is a "privileged structure" in medicinal chemistry, offering two orthogonal synthetic handles: a primary alcohol at the C2 position (The "Anchor") and a nitro group at the C7 position (The "Modulator"). By sequentially modifying these handles, researchers can generate focused libraries with tunable lipophilicity, electronic properties, and receptor affinity.[2]

Strategic Analysis: The Orthogonal Approach

Successful derivatization requires a strict Sequence of Events to avoid chemoselectivity issues. The primary alcohol is the logical "first point of attack" for attaching bulky pharmacophores, while the nitro group serves as a latent functionality for late-stage diversification.

-

The Anchor (C2-Methanol): This position dictates the spatial orientation of the ligand.[1] In classic antagonists like Doxazosin or WB-4101, this handle connects to a basic amine (e.g., piperazine).

-

The Modulator (C7-Nitro): The nitro group is strongly electron-withdrawing.[1] Retaining it enhances metabolic stability and alters pKa.[1] Reducing it to an amine (-NH

) creates a "solubility handle" or a site for attaching fluorophores and affinity tags.[1]

Visualizing the Synthetic Logic

Figure 1: Divergent synthesis workflow.[1] The pathway prioritizes alcohol functionalization before nitro reduction to prevent side reactions with the sensitive aniline.

Detailed Protocols

Protocol A: The "Head" Synthesis (Alcohol Functionalization)

Objective: Convert the hydroxyl group into a pharmacophore linker (specifically an aryl-piperazine motif, common in CNS-active agents).[1]

Reagents:

-

Substrate: (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (1.0 equiv)[1]

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)[2]

-

Triethylamine (TEA) (1.5 equiv)[2]

-

Secondary Amine (e.g., 1-(2-methoxyphenyl)piperazine) (1.2 equiv)[1][2]

-

Solvents: Dichloromethane (DCM), Acetonitrile (ACN).[2]

Step-by-Step Methodology:

-

Activation (Mesylation):

-

Dissolve the substrate in anhydrous DCM (0.1 M concentration) under nitrogen.[2]

-

Cool to 0°C. Add TEA dropwise.

-

Add MsCl slowly to maintain temperature < 5°C. The reaction is exothermic.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1).[1][2] The alcohol spot (Rf ~0.[2]3) should disappear, replaced by the mesylate (Rf ~0.6).[2]

-

Quench with cold water, extract with DCM, and dry over Na

SO

-

-

Displacement (N-Alkylation):

-

Dissolve the crude mesylate in ACN.

-

Add the secondary amine (e.g., aryl piperazine) and K

CO -

Reflux at 80°C for 6–12 hours.[1]

-

Validation: LC-MS should show the mass of [Substrate - OH + Amine].[1]

-

Purification: Evaporate solvent.[1][2][3][4] Partition between EtOAc and water.[1] The product is basic; wash the organic layer with brine. Purify via flash chromatography (DCM/MeOH gradient).

-

Protocol B: The "Tail" Synthesis (Nitro Reduction & Library Capping)

Objective: Modulate the electronic properties of the benzene ring or attach a probe.

Reagents:

-

Substrate: Nitro-amine intermediate from Protocol A.[1]

-

Reduction Agent: H

(balloon) / 10% Pd-C OR SnCl -

Capping Agents: Acid Chlorides, Isocyanates, or Sulfonyl Chlorides.

Step-by-Step Methodology:

-

Reduction:

-

Dissolve the nitro compound in MeOH/EtOAc (1:1).[2]

-

Add 10 wt% Pd-C catalyst.[1]

-

Stir under H

atmosphere (1 atm) for 2–4 hours. -

Critical Step: Filter through a Celite pad to remove Pd.[1] The filtrate contains the unstable aniline. Proceed immediately to capping to prevent oxidation (browning).[1][2]

-

-

Library Capping (Parallel Synthesis):

Bioassay Preparation & Solubility Data

For biological screening (e.g., Calcium Flux assays for GPCRs or MIC determination for bacteria), proper solubilization is critical.[2] Benzodioxane derivatives are lipophilic (LogP ~2.5–4.0).[2]

Solubility Table:

| Solvent System | Solubility (mg/mL) | Notes |

| DMSO (100%) | > 50 mg/mL | Ideal for stock solutions (10 mM).[1] |

| Ethanol | ~ 10 mg/mL | Suitable for some cellular assays.[1] |

| PBS (pH 7.4) | < 0.1 mg/mL | Precipitation Risk. Requires co-solvent.[1][2] |

| PBS + 5% DMSO | ~ 0.5 mg/mL | Standard working buffer for IC50 assays.[1][2] |

Assay Workflow (Graphviz):

Figure 2: Serial dilution protocol to prevent compound precipitation in aqueous media.

References

-

Bolchi, C. et al. (2020).[2] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. [2][5]

-

Straniero, V. et al. (2020).[2][6] Benzodioxane-benzamides as antibacterial agents: Computational and SAR studies to evaluate the influence of the 7-substitution in FtsZ interaction. ChemMedChem. [2][6]

-

Idris, N. et al. (2022).[2][7] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [2][7]

-

Glusa, E. et al. (1990).[2][8] Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl-methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie.

-

Santa Cruz Biotechnology. 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid Product Data.

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 8. [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Enzymatic Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxane Motifs

Introduction: The Significance of Chiral 2,3-Dihydro-1,4-Benzodioxane Scaffolds in Modern Drug Discovery

The 2,3-dihydro-1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid structure and potential for stereoisomerism at the C2 and C3 positions make it a critical determinant of a molecule's interaction with biological targets.[1] The absolute configuration of these stereocenters often dictates the pharmacological activity and selectivity of the resulting drug candidates.[3][4] Notable therapeutic agents incorporating this chiral motif include Doxazosin, an α1-adrenergic antagonist used to treat hypertension, and other compounds targeting serotonin receptors implicated in neurological disorders.[4][5]

The synthesis of enantiomerically pure 2,3-dihydro-1,4-benzodioxanes has traditionally relied on methods such as chiral pool synthesis or the resolution of diastereomeric salts.[6] However, these approaches can be inefficient and generate significant chemical waste. Biocatalysis, particularly the use of enzymes, has emerged as a powerful and sustainable alternative for the synthesis of these valuable chiral building blocks.[3][7] Enzymes offer high enantioselectivity, operate under mild reaction conditions, and can often be recycled, aligning with the principles of green chemistry.[7]

This application note provides a detailed guide to the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs, with a primary focus on the well-established method of lipase-catalyzed kinetic resolution. We will delve into the mechanistic underpinnings of this approach, provide a step-by-step protocol, and discuss the optimization of reaction parameters to achieve high enantiomeric purity.

Enzymatic Strategy: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely employed enzymatic method for separating a racemic mixture into its constituent enantiomers.[8] This process relies on the differential rate of reaction of the two enantiomers with an enzyme. In the context of 2,3-dihydro-1,4-benzodioxane synthesis, a lipase is used to selectively hydrolyze one enantiomer of a racemic ester precursor, leaving the unreacted enantiomer in high enantiomeric excess.

Candida antarctica Lipase B (CALB) is a particularly effective and widely used lipase for this transformation due to its broad substrate scope and high enantioselectivity.[3][9] The kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester is a prime example of this strategy's success.[3][5]

Reaction Mechanism and Stereoselectivity

The enzymatic kinetic resolution of (±)-1,4-benzodioxane-2-carboxylic acid methyl ester using CALB proceeds via the selective hydrolysis of one enantiomer to its corresponding carboxylic acid. The other enantiomer remains as the unreacted ester. This selectivity arises from the specific interactions between the substrate and the amino acid residues within the enzyme's active site.

Recent studies have demonstrated that engineered CALB mutants can exhibit even greater efficiency and enantioselectivity.[3][5] For instance, mutations at positions not directly interacting with the substrate have been shown to significantly enhance the enzyme's catalytic activity and ability to discriminate between enantiomers.[3]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the lipase-catalyzed kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester.

Protocol 1: Kinetic Resolution using Engineered Candida antarctica Lipase B (CALB)

This protocol is adapted from a study demonstrating the efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs using engineered CALB.[3][5]

Materials:

-

Racemic (±)-methyl 1,4-benzodioxan-2-carboxylate

-

Engineered Candida antarctica Lipase B (e.g., mutants A225F or A225F/T103A) or wild-type CALB[3]

-

Phosphate Buffered Saline (PBS), pH 7.4

-

n-Butanol

-

Ethyl acetate

-

Hexane

-

Isopropanol

-

Sodium sulfate (anhydrous)

-

Shaking incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H)

Procedure: